L-alanyl-L-alanine 2-naphthylamide

Description

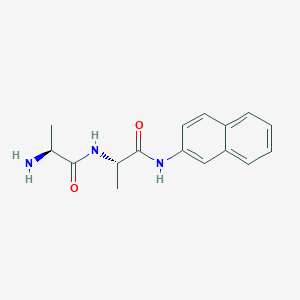

L-alanyl-L-alanine 2-naphthylamide is a chemical compound that belongs to the class of amino acid amides. It is an N-(2-naphthyl)carboxamide obtained by the formal condensation of the carboxy group of L-alanyl-L-alanine with the amino group of 2-naphthylamine . This compound is often used in biochemical assays and diagnostic applications as a chromogenic substrate.

Properties

IUPAC Name |

2-amino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWBXMVFTBENCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20724-07-6 | |

| Record name | 20724-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alanyl-L-alanine 2-naphthylamide can be synthesized through a condensation reaction between L-alanyl-L-alanine and 2-naphthylamine. The reaction typically involves the activation of the carboxy group of L-alanyl-L-alanine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

L-alanyl-L-alanine 2-naphthylamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-alanyl-L-alanine and 2-naphthylamine.

Oxidation: The naphthyl group can undergo oxidation reactions, forming naphthoquinone derivatives.

Substitution: The amino group in the naphthylamine moiety can participate in substitution reactions, leading to various substituted derivatives

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Hydrolysis: L-alanyl-L-alanine and 2-naphthylamine.

Oxidation: Naphthoquinone derivatives.

Substitution: Various substituted naphthylamine derivatives

Scientific Research Applications

L-alanyl-L-alanine 2-naphthylamide has several applications in scientific research:

Biochemistry: Used as a chromogenic substrate in enzyme assays to measure the activity of proteases such as alanine aminopeptidase.

Chemistry: Utilized in studies involving the synthesis and reactivity of amide compounds.

Industry: Applied in the development of biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of L-alanyl-L-alanine 2-naphthylamide involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by the target enzyme, releasing 2-naphthylamine, which can be detected chromogenically. This reaction allows for the quantification of enzyme activity in various biological samples .

Comparison with Similar Compounds

Similar Compounds

L-alanine 2-naphthylamide: A simpler derivative with a single alanine residue.

DL-alanine 2-naphthylamide: A racemic mixture of D- and L-alanine derivatives.

Phenylalanine-arginine beta-naphthylamide: Another naphthylamide compound used as an efflux pump inhibitor.

Uniqueness

L-alanyl-L-alanine 2-naphthylamide is unique due to its specific structure, which includes two alanine residues linked to a naphthylamine moiety. This structure makes it particularly suitable for use as a chromogenic substrate in enzyme assays, providing a clear and measurable response when hydrolyzed by target enzymes .

Q & A

Q. What experimental methods are recommended for determining the aqueous solubility of L-alanyl-L-alanine 2-naphthylamide, and how can decomposition during thermal analysis be avoided?

To determine solubility, fast scanning calorimetry (FSC) is recommended for measuring melting properties, as conventional differential scanning calorimetry (DSC) may cause decomposition due to slow heating. FSC allows rapid heating rates (e.g., 1,000 K/s), minimizing thermal degradation . Pairing FSC with PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) enables solubility prediction across a wide temperature range by incorporating activity coefficients derived from melting enthalpy and entropy data . For validation, gravimetric or photometric solubility measurements in water should be performed, ensuring crystal structure integrity via X-ray diffraction .

Q. How can researchers characterize the conformational changes of this compound under varying pH conditions?

Raman optical activity (ROA) and ab initio density functional theory (DFT) calculations are critical. ROA detects subtle changes in chiral centers and backbone torsion angles (φ/ψ) induced by pH shifts, while DFT models predict how protonation states (e.g., zwitterionic vs. charged forms) alter molecular geometry . For example, pH-dependent transitions between α-helical and β-sheet-like conformations can be monitored by tracking spectral shifts in amide I and III bands .

Q. What enzymatic assays utilize this compound as a substrate, and how are cleavage products quantified?

This compound serves as a fluorogenic substrate for dipeptidyl peptidases (DPPs) and cathepsins . Upon enzymatic cleavage, the 2-naphthylamide moiety is released, which reacts with diazonium salts (e.g., Fast Garnet GBC) to form a chromogenic or fluorescent product. Quantification involves measuring absorbance at 520–540 nm or fluorescence intensity (excitation/emission ~340/425 nm) . Controls must include enzyme inhibitors (e.g., leupeptin for cathepsins) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data caused by dipeptide cyclization during thermal analysis?

Cyclization artifacts during slow heating (e.g., in DSC) can skew melting enthalpy measurements. To mitigate this:

- Use FSC to bypass decomposition thresholds .

- Validate the solid-phase integrity of post-analysis samples via X-ray diffraction or HPLC to confirm no cyclic byproducts .

- Cross-reference PC-SAFT predictions with experimental solubility curves; deviations >10% suggest cyclization or hydration effects .

Q. What strategies are effective for distinguishing this compound’s enzymatic specificity in complex biological matrices?

- Perform competitive inhibition assays using structural analogs (e.g., arginylarginine 2-naphthylamide) to identify off-target interactions .

- Combine Michaelis-Menten kinetics with site-directed mutagenesis of candidate enzymes (e.g., DPP-IV or cathepsin B) to map substrate-binding residues .

- Use LC-MS/MS to detect unique cleavage fragments (e.g., free 2-naphthylamine) and confirm enzyme-substrate pairing .

Q. How can researchers address contradictory solubility predictions between PC-SAFT and experimental data for dipeptide isomers?

Discrepancies often arise from differences in melting enthalpies between isomers. To resolve this:

- Re-measure melting properties via FSC, ensuring no decomposition.

- Recalculate activity coefficients in PC-SAFT using updated parameters for hydrogen-bonding interactions .

- Validate with temperature-controlled solubility experiments (e.g., 5–50°C) to identify non-ideal behavior (e.g., self-association) .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected L-alanine residues to minimize racemization.

- Couple the dipeptide to 2-naphthylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by HPLC purification (C18 column, acetonitrile/water gradient) .

- Confirm enantiopurity via chiral chromatography or circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.